molecular formula C17H20N4O3 B2841573 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide CAS No. 2034439-12-6

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B2841573
CAS No.: 2034439-12-6
M. Wt: 328.372
InChI Key: JBSCWAQMKHBJNP-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a furan ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reactions: The final compound is formed by coupling the isoxazole, furan, and pyrazole intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in various synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of isoxazole, furan, and pyrazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole, furan, and pyrazole rings could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)ethyl)propanamide: Lacks the pyrazole ring.

    3-(3,5-dimethylisoxazol-4-yl)-N-(2-(1H-pyrazol-1-yl)ethyl)propanamide: Lacks the furan ring.

    3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide: Has an acetamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-14(13(2)24-20-12)6-7-17(22)18-11-15(16-5-3-10-23-16)21-9-4-8-19-21/h3-5,8-10,15H,6-7,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSCWAQMKHBJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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